molecular formula C22H20ClNO5S B12992916 N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B12992916
M. Wt: 445.9 g/mol
InChI Key: IZAPTJQKKWWMFX-UHFFFAOYSA-N
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Description

N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorobenzoyl group, dimethoxyphenyl group, and a methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4,5-dimethoxyaniline to form an intermediate product. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of histamine H1 receptors, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20ClNO5S

Molecular Weight

445.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H20ClNO5S/c1-14-4-10-17(11-5-14)30(26,27)24-19-13-21(29-3)20(28-2)12-18(19)22(25)15-6-8-16(23)9-7-15/h4-13,24H,1-3H3

InChI Key

IZAPTJQKKWWMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

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